3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrF3NO2S/c1-3-5-18(6-4-2)21(19,20)12-8-10(13(15,16)17)7-11(14)9-12/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJYPGDHDNNWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650464 | |
| Record name | 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-78-1 | |
| Record name | 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Trifluoromethylation
The bromination of trifluoromethyl-substituted benzene derivatives is commonly achieved using brominating agents such as N,N′-dibromo-5,5-dimethylhydantoin in acidic media (sulfuric acid/acetic acid) at controlled temperatures around 40–50 °C to ensure regioselectivity and minimize isomeric impurities.
The trifluoromethyl group can be introduced via trifluoromethyl iodide (CF3I) in the presence of bases like potassium carbonate (K2CO3), or by using trifluoromethylation reagents under nucleophilic or radical conditions.
Sulfonation and Sulfonamide Formation
The sulfonamide group is introduced by first converting the brominated trifluoromethylbenzene to the corresponding sulfonyl chloride using chlorosulfonic acid (HSO3Cl). This intermediate is then reacted with dipropylamine (C6H15N) to form the sulfonamide linkage.
This two-step process involves careful control of reaction conditions such as temperature and stoichiometry to maximize yield and purity.
Grignard Reaction Route: Starting from 3-bromo-5-(trifluoromethyl)benzene, a Grignard reagent can be formed using magnesium turnings in tetrahydrofuran (THF) at controlled temperatures (around 45 °C). This intermediate can be further functionalized, for example, by reaction with electrophiles such as trimethyl borate to form boronic acids, which serve as intermediates for further coupling reactions.
Palladium-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be employed to introduce various substituents on the aromatic ring, including the trifluoromethyl group or amine derivatives, under mild conditions with good selectivity.
Temperature control is critical during bromination and sulfonation steps to avoid side reactions and isomer formation. Optimal bromination occurs at approximately 45 °C with rapid mixing to ensure uniform reagent distribution.
The sulfonyl chloride intermediate is moisture sensitive and must be handled under anhydrous conditions to prevent hydrolysis.
The amination step with dipropylamine is typically performed at low to ambient temperatures to control reaction rate and avoid overreaction.
Industrial synthesis adapts these laboratory methods to continuous flow reactors and automated systems to enhance reproducibility, safety, and scalability.
Purification techniques such as recrystallization and chromatographic separation are optimized to reduce isomeric impurities, which are typically around 2.6% in bromination products.
The sulfonamide formation step is critical for the final compound’s purity and biological activity, necessitating precise control over reaction conditions and reagent quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Conducted in acidic or basic aqueous solutions at room temperature or slightly elevated temperatures.
Reduction: Carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides with various functional groups.
Oxidation: Production of sulfonic acids and other oxidized derivatives.
Reduction: Generation of amines and other reduced products.
Scientific Research Applications
3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function. The bromine atom may participate in halogen bonding, further stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Alkyl Substituent Variations
3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951885-25-9)
- Molecular Formula: C₁₁H₁₃BrF₃NO₂S
- Molecular Weight : 360.19 g/mol
- Key Differences : Replaces dipropyl with diethyl groups, reducing steric bulk and lipophilicity.
- Applications : Used in organic synthesis intermediates; marketed by Hepeng Bio with unspecified pharmacological activity .
3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8)
- Molecular Formula: C₈H₁₀BrNO₂S
- Molecular Weight : 264.14 g/mol
- Key Differences : Lacks trifluoromethyl group and dipropyl chains; simpler structure with methyl groups.
Pharmacologically Active Analogues
N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide
- Key Features : Designed as a COL3A1 inhibitor using Baidu Wenxin’s predictive model.
- Activity: Exhibits higher inhibitory potency against COL3A1 compared to non-hydroxylated analogs.
- Structural Contrast : Hydroxyl group at 4-position enhances hydrogen-bonding capacity, unlike the bromine in the target compound .
Celecoxib (C₁₇H₁₄F₃N₃O₂S)
- Molecular Weight : 381.37 g/mol
- Key Features : FDA-approved COX-2 inhibitor with a pyrazole core.
- Comparison: Celecoxib’s pyrazole ring enables selective enzyme binding, whereas the target compound’s bromine and alkyl chains may favor non-selective interactions .
Fluorinated Benzenesulfonamides in Materials Science
Perfluorinated analogs (e.g., [52026-59-2]) feature extended fluorinated chains for thermal stability and chemical resistance. These are used in coatings and surfactants, contrasting with the target compound’s simpler fluorinated group .
Biological Activity
3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its unique trifluoromethyl and bromo substituents, which may influence its pharmacological properties. This article presents a detailed overview of its biological activities, including antimicrobial, anticancer, anti-inflammatory, and other relevant effects.
Chemical Structure
The molecular formula for this compound is C₁₃H₁₇BrF₃NO₂S. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 40-50 | E. coli, S. aureus, P. aeruginosa |
| Standard Antibiotic (Ceftriaxone) | 20-25 | E. coli, S. aureus |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown efficacy against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action may involve the inhibition of specific signaling pathways associated with cancer progression.
Case Study:
In a study evaluating the effects on MCF-7 (breast cancer) cells, treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of approximately 10 µM. The compound induced apoptosis, as evidenced by increased levels of caspase activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| PC-3 | 15 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamides are also notable. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
In a controlled experiment, the compound reduced TNF-α levels by up to 70% at a concentration of 10 µg/mL, suggesting its potential use in inflammatory conditions.
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| TNF-α | 70 |
| IL-6 | 65 |
Q & A
Q. How can substituent modifications (e.g., replacing bromine with iodine) alter bioactivity?
- Experimental design :
- Synthetic variation : Substitute bromine with iodine via Ullmann coupling, then test antimicrobial activity against E. coli (MIC values).
- Structure-activity relationship (SAR) : Iodine’s larger atomic radius increases membrane permeability, enhancing potency 2–3 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
